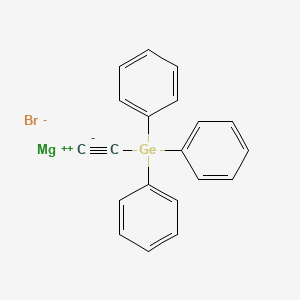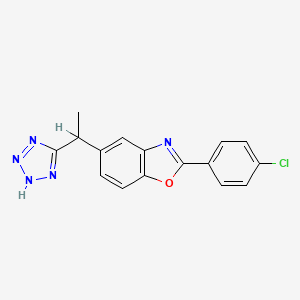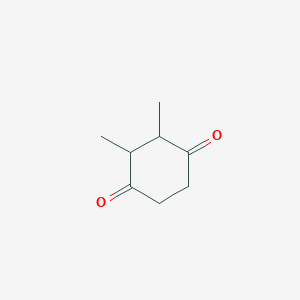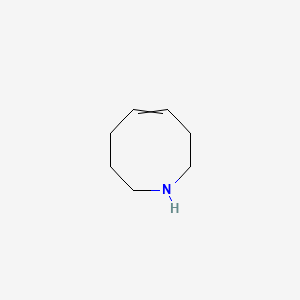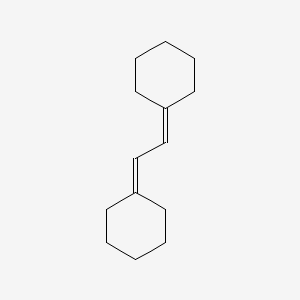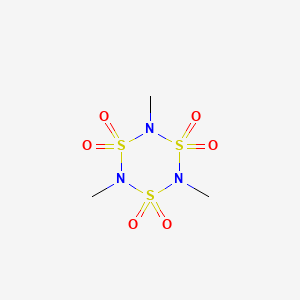
Benzene;trichlorotungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene;trichlorotungsten is a coordination compound consisting of a benzene ring bonded to a trichlorotungsten moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene;trichlorotungsten typically involves the reaction of tungsten hexachloride with benzene in the presence of a reducing agent. One common method is to react tungsten hexachloride with benzene in a solvent such as dichloromethane, using a reducing agent like zinc or magnesium to facilitate the formation of the trichlorotungsten complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene;trichlorotungsten can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chlorine atoms in the trichlorotungsten moiety can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligands such as phosphines or amines can be used to replace the chlorine atoms under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten oxides, while substitution reactions can produce a variety of tungsten-ligand complexes.
Applications De Recherche Scientifique
Benzene;trichlorotungsten has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Research is ongoing to explore its potential biological activity and applications in medicine, such as in the development of new drugs or diagnostic tools.
Mécanisme D'action
The mechanism by which Benzene;trichlorotungsten exerts its effects involves the interaction of the trichlorotungsten moiety with various molecular targets. The tungsten center can coordinate with different ligands, facilitating various chemical transformations. The benzene ring can also participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene;trichloromolybdenum: Similar in structure but with molybdenum instead of tungsten.
Benzene;trichlororhenium: Contains rhenium in place of tungsten.
Benzene;trichlorovanadium: Features vanadium instead of tungsten.
Uniqueness
Benzene;trichlorotungsten is unique due to the specific properties imparted by the tungsten center, such as its high atomic weight and ability to form stable complexes with a variety of ligands. This makes it particularly useful in applications requiring robust and versatile catalysts.
Propriétés
Numéro CAS |
54161-21-6 |
|---|---|
Formule moléculaire |
C6H5Cl3W- |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
benzene;trichlorotungsten |
InChI |
InChI=1S/C6H5.3ClH.W/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q-1;;;;+3/p-3 |
Clé InChI |
JMDOPABKXQBLPU-UHFFFAOYSA-K |
SMILES canonique |
C1=CC=[C-]C=C1.Cl[W](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


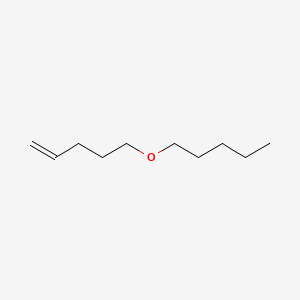
methylsulfanium chloride](/img/structure/B14630372.png)
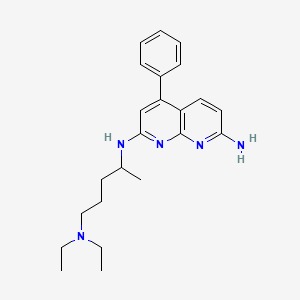
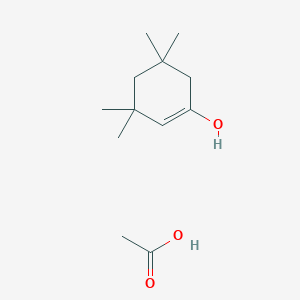
silane](/img/structure/B14630402.png)
![1-[(2-Chloroethyl)sulfanyl]decane](/img/structure/B14630415.png)
